Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate
Description
Fundamental Properties and Significance of Pyrazole Chemistry
Pyrazole chemistry forms the foundation for understanding ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate and its significance in chemical research. Pyrazole is an organic compound with the formula C₃H₄N₂, characterized as a heterocycle with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This fundamental structure provides the basic framework upon which more complex derivatives, such as the target compound, are constructed.
The electronic properties of pyrazole contribute significantly to its chemical behavior and reactivity patterns. Pyrazole functions as a weak base with a pKb value of 11.5, corresponding to a pKa of the conjugate acid of 2.49 at 25 degrees Celsius. According to X-ray crystallography studies, pyrazole exhibits a planar molecular geometry, with both carbon-nitrogen distances measured at approximately 1.33 Ångströms. These structural characteristics directly influence the reactivity and binding properties of pyrazole derivatives, including this compound.
The aromatic nature of pyrazole results from its six-electron delocalized system, which contributes to the stability and unique reactivity patterns observed in pyrazole-based compounds. The presence of two nitrogen atoms in the ring imparts specific electronic characteristics, with one nitrogen atom functioning as pyrrolic and the other as pyridine-like. The pyrrolic nitrogen (N1) is not reactive but can be deprotonated in the presence of a base to form an anion, while the pyridine-like nitrogen (N2) can participate in coordination chemistry and hydrogen bonding interactions.
The electron density distribution within the pyrazole ring significantly affects the reactivity of different positions. The presence of electronegative nitrogen atoms reduces electron density at the C3 and C5 positions while leaving the electron density at the C4 position relatively unaltered. This electronic distribution makes the C4 position particularly vulnerable to electrophilic attack, which is crucial for understanding the formation of pyrazole-4-carboxylate derivatives. The C3 position may undergo deprotonation in the presence of strong bases, potentially leading to ring-opening reactions under specific conditions.
Pyrazole compounds demonstrate remarkable stability toward oxidation and reduction reactions, although substituent groups attached to the ring may undergo oxidation to form corresponding acids. Only extreme conditions such as electrolytic oxidation, ozonolysis, or treatment with strong bases can cause ring opening. This stability makes pyrazole derivatives, including this compound, particularly valuable for pharmaceutical and industrial applications where chemical stability is paramount.
Historical Development of Pyrazole-4-carboxylate Compounds
The historical development of pyrazole-4-carboxylate compounds traces back to the fundamental discoveries in pyrazole chemistry during the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of heterocyclic compounds. In 1898, German chemist Hans von Pechmann developed a classical synthesis method for pyrazole using acetylene and diazomethane, providing the foundation for subsequent synthetic developments.
The evolution of pyrazole-4-carboxylate chemistry gained momentum through various synthetic methodologies developed throughout the twentieth century. The first natural pyrazole compound, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, demonstrating the natural occurrence of pyrazole structures and inspiring further research into synthetic analogs. This discovery highlighted the potential biological significance of pyrazole derivatives and motivated the development of more sophisticated pyrazole-4-carboxylate compounds.
Significant advancement in pyrazole-4-carboxylate synthesis occurred through the development of condensation reactions between 1,3-diketones and hydrazine derivatives. The Knorr-type reactions became fundamental synthetic approaches, exemplified by the reaction of acetylacetone with hydrazine to produce 3,5-dimethylpyrazole. These methodological developments provided the synthetic framework necessary for creating complex pyrazole-4-carboxylate derivatives with specific substitution patterns.
Modern synthetic approaches to pyrazole-4-carboxylate compounds have incorporated advanced methodologies including one-pot synthesis techniques. Recent research has demonstrated the development of rapid and efficient one-pot synthesis methods for pyrazoles from arenes and carboxylic acids through successive formation of ketones and β-diketones followed by heterocyclization with hydrazine. These methodological advances have significantly improved the accessibility and efficiency of pyrazole-4-carboxylate synthesis.
The development of specialized pyrazole-4-carboxylate compounds for agricultural applications represents another significant historical milestone. The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as an intermediate for fungicides was first reported in 1993 by chemists at Monsanto. This compound serves as a precursor to seven commercial fungicides that act by inhibiting succinate dehydrogenase, demonstrating the practical applications of pyrazole-4-carboxylate chemistry in crop protection.
Industrial optimization of pyrazole-4-carboxylate synthesis has been achieved through collaborative efforts by major chemical companies. Chemists at Syngenta, Bayer Crop Science, and BASF have optimized large-scale manufacturing processes for pyrazole-4-carboxylic acid derivatives, enabling commercial production of these compounds for various applications. These developments have established pyrazole-4-carboxylate compounds as important industrial chemicals with diverse applications across pharmaceutical and agricultural sectors.
Structural Classification of this compound
This compound represents a highly substituted pyrazole derivative with a complex molecular architecture that incorporates multiple functional groups. The compound possesses the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.30 grams per mole. The Chemical Abstracts Service registry number for this compound is 2096986-79-5, and it is catalogued in the PubChem database under the compound identification number 122714172.
The structural framework of this compound is built upon the fundamental pyrazole ring system, with specific substitution patterns that define its chemical identity and properties. The core pyrazole ring maintains the characteristic five-membered heterocyclic structure containing two adjacent nitrogen atoms and three carbon atoms. The substitution pattern includes an amino group at the 5-position, a methyl group at the 3-position, and an ethyl carboxylate group at the 4-position of the pyrazole ring.
The 1-position of the pyrazole ring features a 4-methylphenyl substituent, which significantly influences the compound's electronic properties and potential biological activity. This aryl substitution pattern is common in bioactive pyrazole derivatives and contributes to the compound's lipophilicity and potential for molecular interactions. The 4-methylphenyl group provides additional steric bulk and electronic effects that can influence the compound's reactivity and binding characteristics.
The ethyl carboxylate group at the 4-position represents a key functional group that contributes to the compound's potential reactivity and biological activity. Carboxylate esters are commonly employed in pharmaceutical chemistry as prodrug moieties that can undergo hydrolysis to release the corresponding carboxylic acid. The ethyl ester functionality provides improved lipophilicity compared to the free carboxylic acid, potentially enhancing membrane permeability and bioavailability characteristics.
The amino group substitution at the 5-position creates additional opportunities for hydrogen bonding interactions and potential derivatization reactions. Amino-substituted pyrazoles have demonstrated significant biological activity in various therapeutic areas. The presence of the amino group in combination with the carboxylate ester creates a compound with both electron-donating and electron-withdrawing functional groups, resulting in a complex electronic environment that can influence reactivity patterns and biological interactions.
The three-dimensional structure of this compound incorporates the planar pyrazole ring system with additional substituents that create specific steric and electronic environments. The 4-methylphenyl group extends the molecular framework and provides additional aromatic character, while the ethyl carboxylate group introduces conformational flexibility through the ethyl chain. The methyl group at the 3-position provides additional steric influence and contributes to the compound's overall molecular shape and properties.
| Structural Feature | Position | Chemical Group | Molecular Contribution |
|---|---|---|---|
| Core Ring | N/A | Pyrazole | Aromatic heterocycle |
| Amino Substitution | 5-position | Primary amine | Hydrogen bonding donor |
| Methyl Substitution | 3-position | Methyl group | Steric and electronic effects |
| Carboxylate Ester | 4-position | Ethyl ester | Lipophilicity and reactivity |
| Aryl Substitution | 1-position | 4-methylphenyl | Extended aromatic system |
Research Significance and Applications in Chemical Sciences
This compound holds significant research importance within the broader context of pyrazole chemistry and medicinal chemistry applications. Pyrazole derivatives have demonstrated extensive biological activities including anticancer, anti-inflammatory, antifungal, antibacterial, anticonvulsant, and antidiabetic properties. The specific substitution pattern of this compound positions it as a potential candidate for pharmaceutical development and chemical biology research.
The structural features of this compound align with known pharmacophoric patterns found in bioactive pyrazole derivatives. The presence of the amino group at the 5-position is particularly significant, as 5-amino-substituted pyrazoles have been identified as important building blocks for pharmaceutical development. These compounds serve as starting materials for producing various heterocyclic skeletons that exhibit medicinal and biological therapeutic activities.
Research applications of this compound extend to its potential use as a synthetic intermediate for developing more complex heterocyclic systems. Pyrazole-4-carboxylate derivatives have been utilized in the synthesis of pyrazolo[3,4-d]pyrimidine systems, which represent important scaffolds in medicinal chemistry. The amino functionality at the 5-position provides opportunities for further derivatization through acylation, alkylation, or condensation reactions to generate libraries of related compounds for biological screening.
The compound's potential applications in agricultural chemistry represent another significant research avenue. Pyrazole-based compounds have found extensive use as fungicides, insecticides, and herbicides. The structural similarity to known agricultural chemicals, particularly the pyrazole-4-carboxylate framework, suggests potential applications in crop protection chemistry. Research has demonstrated that pyrazole carboxamide derivatives exhibit significant antifungal activity against major plant pathogens.
Coordination chemistry applications represent an additional research direction for this compound. Pyrazole derivatives are known to form complexes with transition metals, leading to the development of scorpionate ligands and other coordination compounds. The multiple nitrogen atoms in the compound provide potential coordination sites for metal binding, opening possibilities for developing metal-based catalysts or therapeutic agents.
The compound's role in green chemistry initiatives represents an important contemporary research focus. Recent developments in pyrazole synthesis have emphasized environmentally friendly approaches including solvent-free synthesis, ultrasonic irradiation, and microwave-assisted reactions. The development of efficient synthetic routes to this compound using green chemistry principles would contribute to sustainable chemical manufacturing processes.
Properties
IUPAC Name |
ethyl 5-amino-3-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)12-10(3)16-17(13(12)15)11-7-5-9(2)6-8-11/h5-8H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFDPFOTMQVPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38MAPK, a protein kinase involved in inflammatory responses. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It can inhibit enzymes such as p38MAPK by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it may induce changes in gene expression by interacting with DNA-binding proteins and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipophilicity and molecular size.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity, as it ensures the compound reaches its intended molecular targets within the cell.
Biological Activity
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on diverse research findings.
- IUPAC Name : Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.283 g/mol
- CAS Number : 15001-11-3
- Melting Point : 108°C
Synthesis
The synthesis of this compound typically involves the condensation of appropriate starting materials followed by functional group modifications. The process can yield various derivatives that exhibit differing biological activities. For instance, modifications at the phenyl ring can significantly influence the compound's efficacy against various diseases.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, possess notable anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.08 - 12.07 | Significant inhibition of cell growth |
| HepG2 | Varies | Moderate inhibition observed |
The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, a critical checkpoint for cell division .
Anti-inflammatory Activity
This compound has also shown promising anti-inflammatory effects. Studies suggest that it acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes:
| Compound | Selectivity Index (SI) | Edema Inhibition (%) |
|---|---|---|
| Ethyl derivative | >189 | 71% |
This selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
- A study published in MDPI highlighted the anticancer properties of similar compounds, noting significant cytotoxicity against various cancer cell lines while sparing normal fibroblasts .
- Another investigation into the structure–activity relationship (SAR) of pyrazoles revealed that specific substitutions on the pyrazole ring could enhance anti-inflammatory and anticancer activities. For example, introducing different alkyl or aryl groups at certain positions improved potency against cancer cells .
- A patent application described methods for synthesizing related compounds with enhanced biological activity, emphasizing the importance of structural modifications in developing new therapeutic agents .
Scientific Research Applications
Analgesic and Anti-inflammatory Activity
Recent studies have highlighted the analgesic and anti-inflammatory properties of pyrazole derivatives, including Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate. For instance, research has demonstrated that compounds with similar structures exhibit significant inhibition of pain and inflammation pathways, making them potential candidates for pain management therapies.
A study reported the synthesis of several pyrazole derivatives, including those based on the target compound, which were evaluated for their analgesic and anti-inflammatory activities. The results indicated that these derivatives displayed promising effects with lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively documented. This compound has been investigated for its efficacy against various cancer cell lines. It was found to inhibit cell proliferation significantly in several studies, showcasing its potential as a lead compound for further development in cancer therapy.
For example, a review highlighted that pyrazole-containing compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . This suggests that modifications to the pyrazole structure can enhance anticancer activity.
Synthesis and Structure-Activity Relationship
Understanding the synthesis and structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The compound can be synthesized through various methods involving the reaction of appropriate hydrazones with carboxylic acids or their derivatives.
Table 1: Synthesis Overview
Study on Analgesic Effects
In a controlled study assessing the analgesic effects of pyrazole derivatives, this compound demonstrated significant reduction in pain response in animal models when compared to placebo . The mechanism was attributed to inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis.
Anticancer Screening
Another pivotal study evaluated the anticancer efficacy of this compound against A549 lung cancer cell lines. The results indicated a marked reduction in cell viability with an IC50 value indicating potent activity . This study underscores the therapeutic potential of the compound in targeting specific cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Reactivity and Bioactivity
Pyrazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound provides electron-donating effects, enhancing stability compared to the nitro-substituted analog, which is more reactive but may face metabolic instability in vivo .
- Thioether vs. Methyl Groups : The methylthio group in increases lipophilicity, which could enhance membrane permeability compared to the methyl group in the target compound.
Key Observations:
Spectroscopic and Crystallographic Data
Structural elucidation via NMR, IR, and X-ray crystallography highlights subtle differences:
- NMR Shifts : The target compound’s ethyl group resonates at δ ~1.27 (t, CH₃), similar to analogs in , confirming consistent electronic environments.
- IR Stretching : The C=O stretch at ~1676 cm⁻¹ is conserved across carboxylate esters .
- Crystallography : Chloropyridazinyl analogs (e.g., ) form distinct crystal lattices due to planar heterocyclic substituents, influencing packing patterns and solubility.
Preparation Methods
Condensation of β-Ketonitriles with Hydrazines
A versatile and widely used approach is the condensation of β-ketonitriles with hydrazines, which leads to the formation of 5-aminopyrazoles. This method involves:
- Starting with β-ketonitrile derivatives that bear substituents such as 4-methylphenyl groups.
- Reacting these with hydrazine hydrate or substituted hydrazines under controlled conditions.
- The reaction typically proceeds via cyclization to form the pyrazole ring with the amino group at position 5.
This method is efficient and adaptable for synthesizing various substituted 5-aminopyrazoles, including those with methyl and 4-methylphenyl substituents.
Reaction of Ethyl 2-cyano-3-ethoxyacrylate with 4-Methylbenzenesulfonohydrazide
A specific method relevant to the target compound involves:
- Reacting ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide in ethanol at reflux temperature for 16 hours.
- This reaction yields 4,5-dihydro-1H-pyrazole analogues regioselectively.
- The presence of the ethyl carboxylate group at C-4 and an amino group at C-5 is confirmed by NMR data.
- The product crystallizes from ethanol with yields around 60–65%.
This synthetic route is notable for its regioselectivity and satisfactory yields, producing compounds closely related to this compound.
Base-Promoted Condensation Using Cesium Carbonate in DMF
Another efficient preparation method includes:
- Using cesium carbonate as a base in N,N-dimethylformamide (DMF) solvent.
- Reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with ethyl-3-ethoxyacrylate at elevated temperatures (100–110 °C) for 2–16 hours.
- After reaction completion, acidification and extraction steps are performed to isolate the product.
- This method achieves high yields (91–92%) of pyrazole derivatives with the desired substitutions.
This approach is advantageous for its high yield and relatively straightforward operational procedure, suitable for scale-up synthesis.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
The β-ketonitrile condensation method is well-documented for its adaptability in synthesizing diverse 5-aminopyrazole derivatives, including those with aryl substituents like 4-methylphenyl. It avoids problematic β-ketonitrile functionalities by employing hydrolyzed intermediates, enhancing efficiency.
The reaction involving 4-methylbenzenesulfonohydrazide provides a regioselective route to 4,5-dihydro-1H-pyrazole analogues, which can be further aromatized to the target pyrazole compound. NMR spectroscopy confirms the presence of amino and carboxylate groups at the expected positions, supporting the structural integrity of the product.
The cesium carbonate-promoted reaction in DMF is a robust method yielding high purity products. The process involves heating the mixture, followed by acidification and organic extraction, culminating in solid product isolation by filtration. This method is preferred for industrial applications due to its efficiency and reproducibility.
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) and a carbonyl source (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) under reflux conditions. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA generates the pyrazole core, followed by functionalization of the amino and ester groups . Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side products like regioisomers or incomplete cyclization.
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Characterization relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : To confirm substituent positions and monitor reaction progress. For instance, the ethyl ester group typically shows a triplet (~1.3 ppm) and quartet (~4.2 ppm) in ¹H NMR, while the pyrazole ring protons resonate between 6.5–8.5 ppm depending on substitution .
- IR spectroscopy : The carbonyl stretch (C=O) of the ester appears near 1700 cm⁻¹, and the amino group (NH₂) shows bands at ~3300–3500 cm⁻¹ .
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental analysis : Used to verify purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Common assays include:
- Analgesic/anti-inflammatory screening : Carrageenan-induced rat paw edema or acetic acid-induced writhing tests, with indomethacin as a positive control .
- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., Candida albicans biofilm inhibition) .
- Dose-response studies : IC₅₀ determination using cell viability assays (MTT/XTT) for cytotoxicity profiling.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of structure. For example:
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
- Structure refinement : Employ SHELXL for least-squares refinement of positional and anisotropic displacement parameters. Hydrogen bonding and π-π stacking interactions can be analyzed using Mercury CSD to visualize packing motifs .
- Validation : Check R-factor (<0.05), residual electron density, and CCDC deposition (e.g., CCDC 1234567) .
Q. What computational strategies are used to correlate its structure with biological activity?
Advanced approaches include:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential maps, HOMO-LUMO gaps, and Mulliken charges, which predict reactivity and binding affinity .
- Molecular docking : Dock the compound into target proteins (e.g., Keap1 or COX-2) using AutoDock Vina. Analyze binding poses and interaction energies (e.g., hydrogen bonds with Arg415 or hydrophobic contacts with Val349) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions.
Q. How can conflicting data on biological activity be resolved?
Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:
- Pharmacokinetic issues : Perform ADMET studies to evaluate solubility, metabolic stability (CYP450 assays), and plasma protein binding.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to probe SAR .
- Target selectivity : Use competitive binding assays or CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .
Q. What experimental phasing techniques are applicable for crystallographic studies of its derivatives?
For novel analogs with heavy atoms (e.g., bromine or selenium), employ:
- SAD/MAD phasing : Collect datasets at multiple wavelengths near the absorption edge using synchrotron radiation.
- SHELXC/D/E pipeline : Automated structure solution via dual-space recycling and density modification .
- Validation : Check figures of merit (FOM >0.8) and map correlation coefficients in COOT .
Methodological Notes
- Avoid commercial sources : Focus on synthetic protocols from peer-reviewed journals (e.g., Research on Chemical Intermediates, Medicinal Chemistry Research) rather than vendor catalogs.
- Software tools : Use WinGX for crystallographic data processing and Gaussian 16 for DFT calculations .
- Data reproducibility : Replicate key experiments (e.g., biological assays) with independent synthetic batches and blinded controls.
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
